molecular formula C17H15ClN2O3S B2907839 3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868368-91-6

3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2907839
CAS No.: 868368-91-6
M. Wt: 362.83
InChI Key: AFDVYDQXMWWWLI-ZPHPHTNESA-N
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Description

The compound 3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a substituted benzothiazole ring system. Its structure includes:

  • A benzamide backbone with a 3-chloro substituent on the aromatic ring.
  • A fused 2,3-dihydro-1,3-benzothiazole moiety with 4,7-dimethoxy and 3-methyl substituents.
  • A (2Z) configuration at the imine double bond, critical for its stereoelectronic properties.

The benzothiazole scaffold is known for diverse biological activities, while the methoxy and chloro groups may influence solubility, reactivity, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

3-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20-14-12(22-2)7-8-13(23-3)15(14)24-17(20)19-16(21)10-5-4-6-11(18)9-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDVYDQXMWWWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can also be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substituents : Lacks the dimethoxy and methyl groups present in the target compound.
  • Synthesis: Prepared via reaction of 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole, whereas the target compound likely requires a more complex cyclization strategy.

Similarities :

  • Both contain a benzamide linked to a benzothiazole-derived moiety.
  • Exhibit strong intermolecular interactions (N–H⋯N hydrogen bonds and π–π stacking) in crystal structures .
Property Target Compound N-(Benzothiazol-2-yl)-3-chlorobenzamide
Molecular Formula C₁₇H₁₅ClN₂O₃S C₁₄H₉ClN₂OS
Substituents 4,7-Dimethoxy, 3-methyl, (2Z) Unsubstituted benzothiazole
Hydrogen Bonding Likely O–H⋯N/S interactions N–H⋯N and π–π interactions

Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II) Complex

Key Differences :

  • Coordination Chemistry : The nickel complex features a carbamothioyl group instead of a benzothiazolylidene ligand, enabling square-planar Ni(II) coordination .
  • Functionality: The carbamothioyl group acts as a bidentate (S,O) ligand, whereas the target compound’s benzothiazolylidene moiety may act as a monodentate or chelating ligand.

Similarities :

  • Both contain a 3-chlorobenzamide core.
  • Potential for metal coordination, though with distinct geometries and electronic profiles.
Property Target Compound Ni(II) Complex
Coordination Site Benzothiazolylidene N/S Carbamothioyl S/O
Metal Interaction Hypothetical (untested) Confirmed (square-planar geometry)
Crystal System Not reported Monoclinic, P2₁/c

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

Key Differences :

  • Core Structure : Features a benzodithiazine ring with sulfone groups, contrasting with the benzothiazole ring in the target compound.
  • Reactivity : The hydrazine group enables nucleophilic reactions, whereas the target compound’s imine may participate in electrophilic processes .

Similarities :

  • Both contain chloro and methyl substituents on aromatic systems.
  • IR spectra show characteristic SO₂ stretching (~1340–1155 cm⁻¹) in the benzodithiazine vs. C=O stretching (~1645 cm⁻¹) in the benzamide .

Biological Activity

3-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can lead to advancements in drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and a benzothiazole moiety. Its molecular formula is C16H17ClN2O2S, with a molecular weight of approximately 346.84 g/mol. The presence of methoxy groups and a chloro atom suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like urease and various kinases.
  • Receptor Modulation : Positive allosteric modulation of receptors such as AMPA has been observed in related benzothiazole derivatives, suggesting potential neuroprotective effects .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against pathogens like Helicobacter pylori .

Antitumor Activity

A study involving structural analogs reported that certain benzothiazole derivatives exhibited cytotoxic effects against human tumor cell lines. The specific activity of this compound remains to be fully characterized but is hypothesized to follow similar trends.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have displayed significant activity against various bacterial strains.

Activity TypeTargetEfficacy (IC50)
AntitumorHuman tumor cell linesTBD
AntimicrobialHelicobacter pyloriTBD
Enzyme InhibitionUreaseTBD

Case Studies

  • Antitumor Efficacy : A recent study examined the cytotoxic effects of benzothiazole derivatives on breast cancer cells. Compounds with similar substituents showed promising results in reducing cell viability .
  • Neuroprotective Effects : In vivo studies demonstrated that certain benzothiazole derivatives could enhance neurotransmitter levels in the brain, indicating potential for treating neurodegenerative diseases .

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